
3-(Carboxymethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carboxymethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a carboxymethoxy group at the third position and a carboxylic acid group at the second position of the thiophene ring. It is a derivative of thiophene, which is known for its aromatic properties and is widely used in various chemical applications.
Vorbereitungsmethoden
The synthesis of 3-(Carboxymethoxy)thiophene-2-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.
Industrial production methods for thiophene derivatives often involve the use of catalytic processes. For example, the Ullmann coupling reaction, which utilizes copper (I) thiophene-2-carboxylate as a catalyst, is a widely used method for synthesizing various thiophene derivatives .
Analyse Chemischer Reaktionen
3-(Carboxymethoxy)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Carboxymethoxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
In biology and medicine, thiophene derivatives have been studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . For example, suprofen, a nonsteroidal anti-inflammatory drug, is a thiophene derivative used in some eye drops .
Wirkmechanismus
The mechanism of action of 3-(Carboxymethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes. One example is the inhibition of tyrosine-protein phosphatase, which regulates the endoplasmic reticulum unfolded protein response .
Vergleich Mit ähnlichen Verbindungen
3-(Carboxymethoxy)thiophene-2-carboxylic acid can be compared with other similar compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid . These compounds share the thiophene ring structure but differ in the position and type of substituents.
Thiophene-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the thiophene ring and is used in various coupling reactions.
Thiophene-3-carboxylic acid: This compound has a carboxylic acid group at the third position of the thiophene ring and is used in the preparation of novel acetylene monomers and other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96232-58-5 |
|---|---|
Molekularformel |
C7H6O5S |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
3-(carboxymethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O5S/c8-5(9)3-12-4-1-2-13-6(4)7(10)11/h1-2H,3H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
GQZDJWFZCLPOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1OCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
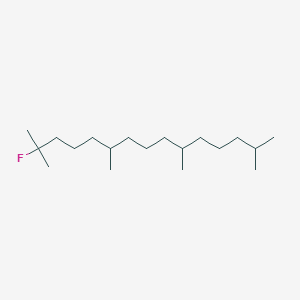

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
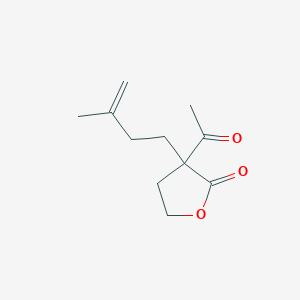
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
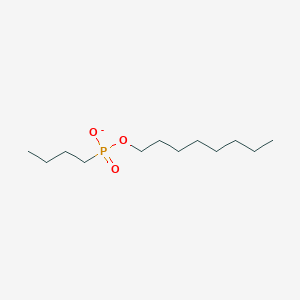
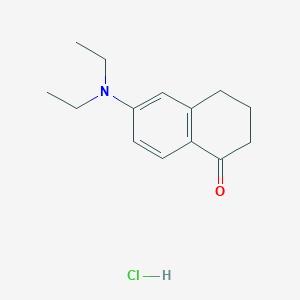
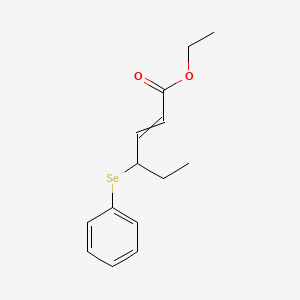
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
